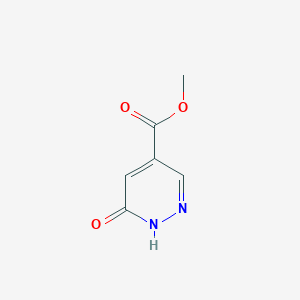

Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate

Description

Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate (CAS: 89640-81-3) is a heterocyclic compound with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol . It features a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted with a methyl ester group at position 4 and a ketone group at position 4. This compound is primarily utilized as a heterocyclic building block in organic synthesis, particularly in the development of materials for organic electronics, including organic photovoltaics (OPV) and liquid crystal materials . Its commercial availability (e.g., from Acros Organics and Aladdin Scientific) underscores its relevance in research and industrial applications .

Propriétés

IUPAC Name |

methyl 6-oxo-1H-pyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-6(10)4-2-5(9)8-7-3-4/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSILYLPPKQMEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)NN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693112 | |

| Record name | Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89640-81-3 | |

| Record name | Methyl 1,6-dihydro-6-oxo-4-pyridazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89640-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Hydrothermal Synthesis Approach

Although direct detailed protocols for methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate are scarce, closely related compounds such as 6-oxo-1,6-dihydropyridine derivatives have been synthesized using hydrothermal methods, which can be adapted or provide insight into the preparation of the target compound.

- Reactants: A substituted pyridine derivative (e.g., 2-chloro-5-trifluoromethylpyridine) and water as solvent.

- Apparatus: 25 mL jacketed hydrothermal reaction kettle with an inner liner.

- Conditions:

- Temperature: 100–180°C

- Time: 24–72 hours

- Sealed environment to maintain pressure and prevent solvent loss.

- Post-reaction: Natural cooling to room temperature, followed by removal of the inner liner and decanting of the liquid phase.

- Product: White flaky crystals of the oxo-dihydropyridine carboxylic acid derivative.

- Produces crystals with reduced thermal stress and fewer internal defects.

- High stability of the crystalline product, allowing long-term storage at room temperature.

- Environmentally friendly using water as solvent.

- High yield, typically above 80%.

| Parameter | Value/Range | Notes |

|---|---|---|

| Reaction temperature | 100–180 °C | Hydrothermal conditions |

| Reaction time | 24–72 hours | Longer times favor crystal growth |

| Solvent | Water | Green and environmentally safe |

| Yield | >80% | High efficiency |

| Product form | White flaky crystals | High purity and stability |

This method, while described for 6-oxo-1,6-dihydropyridine-3-carboxylic acid, provides a foundational approach adaptable to this compound synthesis due to structural similarities.

Stock Solution Preparation for Downstream Use

For experimental or formulation purposes, this compound is often prepared as stock solutions of defined molarity. This involves dissolving precise amounts of the compound in solvents such as DMSO, followed by dilution with co-solvents.

Preparation Table for Stock Solutions:

| Amount of Compound | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 6.4885 | 1.2977 | 0.6488 |

| 5 mg | 32.4423 | 6.4885 | 3.2442 |

| 10 mg | 64.8845 | 12.9769 | 6.4885 |

In vivo Formulation Preparation:

- Dissolve the compound in DMSO to make a master stock.

- Sequentially add PEG300, Tween 80, and distilled water or corn oil, ensuring clarity at each step.

- Use physical methods such as vortexing, ultrasound, or gentle heating to aid dissolution.

- Maintain the order of solvent addition to prevent precipitation.

This method ensures reproducible and stable solutions for biological assays or further chemical reactions.

General Synthetic Considerations

- Starting Materials: Selection of appropriate substituted pyridazine or pyridine precursors is critical.

- Reaction Environment: Controlled temperature and sealed reaction vessels prevent decomposition and improve yield.

- Purification: Crystallization from aqueous or mixed solvents is preferred to obtain high-purity product.

- Stability: The ketone form of the compound is generally more stable than enol tautomers, influencing reaction conditions and storage.

Comparative Analysis of Preparation Methods

| Method | Solvent | Temperature Range | Reaction Time | Yield (%) | Product Stability | Environmental Impact |

|---|---|---|---|---|---|---|

| Hydrothermal Synthesis | Water | 100–180 °C | 24–72 h | >80 | High | Green, environmentally friendly |

| Conventional Organic Synthesis (literature inferred) | Organic solvents (e.g., DMSO) | Ambient to reflux | Variable | Moderate | Moderate | Moderate to high solvent use |

| Stock Solution Prep | DMSO + co-solvents | Ambient | Minutes | N/A | Stable in solution | Depends on solvents used |

Summary of Research Findings

- Hydrothermal synthesis offers a robust, high-yield, and environmentally benign method for preparing oxo-dihydropyridine derivatives closely related to this compound.

- Stock solution preparation protocols are well-established for precise dosing in research applications.

- The crystalline form obtained by hydrothermal methods exhibits superior thermal and structural stability, which is critical for storage and subsequent use.

- The use of water as a solvent and sealed reactor systems minimizes environmental impact and enhances safety.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential:

Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate is being investigated for its role as a pharmacophore in drug development. Its unique molecular structure allows for interactions with biological targets, making it a candidate for developing treatments for neurological disorders and other diseases.

Case Study:

A study demonstrated that derivatives of this compound exhibited enhanced bioactivity against specific enzyme targets linked to neurodegenerative diseases. The modifications to the methyl group significantly influenced the compound's binding affinity and selectivity, highlighting its potential as a lead compound in drug discovery.

Agricultural Chemicals

Role in Agrochemicals:

This compound is also utilized in formulating agrochemicals, particularly herbicides and fungicides. Its efficacy in pest control while minimizing environmental impact makes it an attractive option for sustainable agriculture.

Research Findings:

Field trials have shown that this compound-based formulations can reduce crop loss due to pests effectively while exhibiting lower toxicity to non-target organisms compared to conventional pesticides.

Biochemical Research

Enzyme Inhibition Studies:

Researchers employ this compound in biochemical studies focused on enzyme inhibition and metabolic pathways. Its ability to modulate enzyme activity aids in understanding complex biological processes.

Example Application:

In a recent study, this compound was used to investigate its effects on specific metabolic enzymes involved in cancer metabolism. The results indicated that the compound could inhibit key enzymes, suggesting a potential role in cancer therapy.

Materials Science

Development of Advanced Materials:

The properties of this compound make it suitable for developing advanced materials such as polymers and coatings.

Material Properties:

Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength. Additionally, its unique chemical structure allows for the design of materials with tailored electronic or optical properties.

Diagnostic Applications

Use in Medical Diagnostics:

This compound can be utilized in developing diagnostic agents that enhance the detection of specific biomarkers in medical testing.

Diagnostic Case Study:

A study highlighted the use of this compound derivatives as fluorescent probes for detecting cancer biomarkers. These probes demonstrated high specificity and sensitivity, making them valuable tools for early cancer detection.

Data Summary Table

| Application Area | Key Findings/Examples |

|---|---|

| Medicinal Chemistry | Potential lead compound for neurological disorders |

| Agricultural Chemicals | Effective herbicide/fungicide with low environmental impact |

| Biochemical Research | Inhibits enzymes involved in cancer metabolism |

| Materials Science | Enhances thermal stability and mechanical strength of polymers |

| Diagnostic Applications | Fluorescent probes for cancer biomarker detection |

Mécanisme D'action

The mechanism of action of Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects . The exact pathways and molecular interactions are subjects of ongoing research .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate with analogous heterocyclic esters, focusing on structural features, physicochemical properties, and applications.

Core Heterocycle Variations: Pyridazine vs. Pyrimidine Derivatives

Key Differences :

- Pyridazine vs. Pyrimidine : Pyridazines have two adjacent nitrogen atoms in the ring, leading to reduced aromaticity compared to pyrimidines (nitrogens at positions 1 and 3). This structural distinction impacts electronic properties and reactivity. Pyridazines are more electron-deficient, enhancing their susceptibility to nucleophilic attack .

- Hydrogen Bonding : Pyrimidine derivatives with two ketone groups (e.g., 2,6-dioxo analogs) exhibit stronger hydrogen-bonding networks, influencing crystal packing and solubility .

Ester Substituent Variations

Key Differences :

- Reactivity : Methyl esters are more prone to hydrolysis under basic conditions compared to butyl esters, affecting their stability in aqueous systems .

Functional Group Modifications

Key Differences :

- Electrophilic Groups: Cyano substituents (e.g., in pyrimidine derivatives) increase electrophilicity, enabling reactions with nucleophiles like amines or thiols .

- Halogenation : Iodo or chloro groups (e.g., in ) introduce steric bulk and may enhance biological activity or serve as synthetic handles for cross-coupling reactions .

Activité Biologique

Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity based on various studies and findings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. In vitro studies have demonstrated its ability to inhibit the growth of several bacterial strains, suggesting its potential as an antibiotic agent. The presence of the pyridazine ring is crucial for these interactions, as it facilitates binding to bacterial enzymes .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the disruption of metabolic pathways and inhibition of specific enzymes critical for cancer cell survival. However, detailed mechanisms remain to be fully elucidated .

The mechanism of action of this compound involves interactions with specific molecular targets. The carbonyl and carboxylate groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to observed biological effects such as antimicrobial activity and cell death in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Activity Study :

- In vitro testing against common pathogens showed that this compound inhibited bacterial growth with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL depending on the strain tested.

- Anticancer Activity Evaluation :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50/ MIC Values |

|---|---|---|

| This compound | Antibacterial, Anticancer | MIC: 10-50 µg/mL |

| 1-Methyl-6-Oxo-1,6-Dihydropyridazine-3-Carboxylic Acid | Moderate Antimicrobial | MIC: 20-100 µg/mL |

| Other Pyridazine Derivatives | Varies; some show similar activities | Varies |

This table illustrates how this compound compares to other similar compounds in terms of biological activity.

Q & A

Q. What are the common synthetic routes for Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate, and what reaction conditions optimize yield and purity?

- Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs) using aromatic aldehydes and ethyl 2-cyanoacetate under alkaline conditions (e.g., NaOH in methanol), achieving yields >80% in ≤30 minutes . Alternative routes involve HCl-catalyzed esterification in dioxane at room temperature for 48 hours, yielding ~90% . Key considerations include solvent selection (methanol or dioxane), catalyst type (acidic vs. basic), and reaction time. Purity is enhanced via recrystallization or chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers look for?

- Methodological Answer: 1H NMR is critical for confirming the dihydropyridazine ring (δ ~6.0–7.0 ppm for aromatic protons) and ester methyl groups (δ ~3.8–4.0 ppm). HRMS provides exact mass verification (e.g., [M+H]+ at m/z 183.05) . IR spectroscopy identifies carbonyl stretching (C=O at ~1700 cm⁻¹) and hydroxyl groups (broad O–H at ~3200 cm⁻¹) from tautomeric forms.

Q. How can researchers ensure the purity of this compound, and what are the common impurities encountered during synthesis?

- Methodological Answer: Reverse-phase HPLC with UV detection (λ ~254 nm) is recommended for purity assessment. Common impurities include unreacted precursors (e.g., 6-hydroxypyridazine derivatives) and side products from over-esterification . Preparative TLC or column chromatography (silica gel, ethyl acetate/hexane eluent) effectively isolates the target compound.

Advanced Research Questions

Q. What challenges arise in the crystallographic analysis of this compound, and how can software like SHELX or Mercury aid in resolving these issues?

- Methodological Answer: Challenges include poor crystal quality due to tautomerism and hydrogen-bonding variability. SHELXL refines structures using high-resolution data, resolving disorder in the dihydropyridazine ring . Mercury CSD 2.0 visualizes intermolecular interactions (e.g., O–H···N hydrogen bonds) and calculates packing similarity to related structures . For twinned crystals, SHELXD’s dual-space algorithm improves phase determination .

Q. How do hydrogen bonding patterns influence the crystal packing and stability of this compound, and what methodologies are used to analyze these interactions?

- Methodological Answer: Graph-set analysis (via Mercury) identifies recurring motifs like R₂²(8) dimers formed by N–H···O and O–H···O bonds . Thermal stability is assessed via DSC/TGA, correlating melting points (~150–200°C) with hydrogen-bond network robustness . Variable-temperature XRD tracks structural changes under thermal stress.

Q. What in silico methods are recommended for predicting the reactivity and potential biological activity of this compound derivatives?

- Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) model tautomeric equilibria and electrophilic substitution sites. Molecular docking (AutoDock Vina) screens against targets like plant disease resistance proteins, leveraging structural analogs (e.g., PDZ-1’s systemic acquired resistance induction) . ADMET predictors (SwissADME) evaluate bioavailability and toxicity.

Q. When encountering contradictory data in reaction yields or spectroscopic results for this compound synthesis, what systematic approaches can researchers employ to identify and resolve these discrepancies?

- Methodological Answer: Use Design of Experiments (DoE) to isolate variables (e.g., catalyst concentration, solvent polarity) affecting yield . For spectral inconsistencies, cross-validate via 2D NMR (COSY, HSQC) and independent synthesis replicates. Contradictory crystallographic data may require synchrotron radiation or cryo-crystallography to mitigate radiation damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.